molecular formula C12H14F3NO2 B3179607 ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate CAS No. 1151240-91-3

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

Cat. No.: B3179607
CAS No.: 1151240-91-3
M. Wt: 261.24 g/mol
InChI Key: SCAQGFRAYMMTNM-UHFFFAOYSA-N
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Description

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chiral ester derivative of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, widely recognized as a critical intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as sitagliptin and evogliptin, which are frontline therapeutics for type 2 diabetes . The compound features a stereogenic center at the 3-position (R-configuration), a 2,4,5-trifluorophenyl moiety, and an ethyl ester group. Its synthesis often employs enantioselective methods like ruthenium-catalyzed asymmetric hydrogenation, achieving high yields (>97%) and enantiomeric excess (≥99% ee) .

Structurally, the ethyl ester group enhances lipophilicity, facilitating penetration through biological membranes, while the trifluorophenyl group contributes to metabolic stability and target binding affinity. Preclinical studies highlight its role as a precursor to active pharmaceutical ingredients (APIs) with demonstrated hypoglycemic activity in diabetic animal models .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAQGFRAYMMTNM-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves multiple steps. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate. The next step involves the reduction of the keto group to an amino group using appropriate reducing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and other scalable technologies to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluorophenyl group enhances lipophilicity and membrane permeability. These properties make the compound effective in modulating biological pathways and exerting its pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Variants

Compound Name Configuration Molecular Formula Molecular Weight CAS Number Key Features
Ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate R C₁₂H₁₄F₃NO₂ 261.24 1151240-90-2 Pharmacologically active enantiomer; intermediate for DPP-4 inhibitors
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate S C₁₂H₁₄F₃NO₂ 261.24 1151240-90-2 Less studied; potential differences in target binding and metabolic pathways

Key Insight : The R-enantiomer is the preferred configuration for DPP-4 inhibitor synthesis due to its structural alignment with active sites of enzymes like DPP-4. The S-enantiomer, while synthetically accessible, lacks robust pharmacological data .

Ester Variants

Compound Name Ester Group Molecular Weight CAS Number Biological Activity
This compound Ethyl 261.24 1151240-90-2 Key intermediate; no direct activity reported, but precursor to hypoglycemic APIs
Menthyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate Menthyl 393.43 N/A Significant hypoglycemic activity in db/db mice (40 mg/kg dose outperformed metformin)
(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid isopropyl ester Isopropyl 275.28 486460-00-8 High-yield synthesis (97%, 99% ee); intermediate for sitagliptin

Key Insight : Ester substitution impacts pharmacokinetics and potency. The menthyl derivative (BHF) demonstrates direct hypoglycemic efficacy, likely due to enhanced bioavailability and prolonged half-life compared to smaller esters like ethyl .

Oxidation State Variants

Compound Name Functional Group Molecular Weight CAS Number Role in Synthesis/Biology
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Ketone 260.21 1151240-88-8 Precursor for reductive amination to introduce the amino group
This compound Amine 261.24 1151240-90-2 Active intermediate; amine critical for DPP-4 binding

Key Insight: The ketone precursor is enzymatically or chemically reduced to yield the bioactive amine form, underscoring the importance of the amino group in therapeutic activity .

Protected Derivatives and Salts

Compound Name Protection/Salt Molecular Weight CAS Number Application
Methyl (3R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Boc-protected 347.33 881995-73-9 Stabilizes amine during synthetic steps
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride Hydrochloride salt 269.65 1204818-19-8 Impurity standard for sitagliptin APIs

Key Insight : Boc protection prevents unwanted side reactions during synthesis, while the hydrochloride salt improves stability for analytical use .

Structural Analogues with Fluorine Variations

Compound Name Fluorine Substitution Molecular Weight CAS Number Notes
Ethyl 3-amino-4,4-difluorobutanoate 4,4-difluoro 165.15 1599057-72-3 Lacks trifluorophenyl moiety; unrelated therapeutic applications

Key Insight : The 2,4,5-trifluorophenyl group is essential for target specificity in DPP-4 inhibitors, as seen in sitagliptin and evogliptin .

Q & A

How can researchers optimize the synthesis yield of ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate while maintaining stereochemical purity?

Basic Question
Methodological Answer:
The synthesis involves reducing the α,β-unsaturated ester precursor using sodium borohydride (NaBH₄) in acetic acid, followed by neutralization with sodium bicarbonate . To optimize yield:

  • Reaction Temperature : Maintain 15–25°C to minimize side reactions.
  • Catalyst Control : Use chiral auxiliaries or asymmetric catalysis to preserve the (3R)-configuration.
  • Workup : Employ aqueous NaHCO₃ to adjust pH to 10–11, ensuring efficient extraction of the product.
  • Yield Monitoring : Track intermediates via TLC or HPLC to identify bottlenecks.

What advanced characterization techniques are critical for confirming the stereochemistry and purity of this compound?

Basic Question
Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H and 13^13C) and NOESY correlations to confirm the (3R)-configuration .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out impurities .

How can computational methods aid in predicting the reactivity of this compound in downstream pharmaceutical applications?

Advanced Question
Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states, particularly for amide bond formation or fluorophenyl ring modifications .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .
  • Machine Learning : Train models on existing fluorophenyl-containing compounds to forecast metabolic stability or toxicity .

What experimental strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Advanced Question
Methodological Answer:

  • Orthogonal Assays : Combine in vitro enzyme inhibition assays with cell-based viability tests to validate specificity .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify the trifluorophenyl or ester group and correlate changes with activity .
  • Meta-Analysis : Use statistical tools to account for variability in experimental conditions (e.g., solvent, temperature) across studies .

How can researchers design multi-step syntheses incorporating this compound as a chiral building block?

Advanced Question
Methodological Answer:

  • Retrosynthetic Planning : Identify key disconnections (e.g., ester hydrolysis, amino group functionalization) using tools like Synthia™ or Reaxys® .
  • Protecting Group Strategy : Protect the amino group with Boc or Fmoc to prevent side reactions during subsequent steps .
  • Scale-Up Considerations : Optimize solvent systems (e.g., switch from THF to EtOAc) for compatibility with industrial reactors .

What role does the trifluorophenyl group play in the compound’s physicochemical properties, and how can this be exploited in drug design?

Basic Question
Methodological Answer:

  • Lipophilicity Enhancement : The trifluorophenyl group increases logP, improving membrane permeability. Measure via shake-flask or HPLC-derived logP .
  • Metabolic Stability : Fluorine atoms resist oxidative metabolism. Validate using liver microsome assays .
  • Electron-Withdrawing Effects : Modulate pKa of the amino group via Hammett plots to optimize solubility .

How can AI-driven experimental design accelerate the development of novel derivatives?

Advanced Question
Methodological Answer:

  • Active Learning Algorithms : Use platforms like ICReDD to iteratively screen reaction conditions (e.g., catalysts, solvents) and prioritize high-yield pathways .
  • Automated Reaction Monitoring : Integrate inline FTIR or Raman spectroscopy with AI for real-time optimization .
  • Data Curation : Build a structured database of reaction outcomes to train predictive models .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Question
Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) .
  • Waste Disposal : Neutralize acidic byproducts before disposal to comply with EPA guidelines .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

How can factorial design improve the optimization of reaction parameters for this compound?

Advanced Question
Methodological Answer:

  • Full Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity to identify synergistic effects .
  • Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., yield vs. stirring rate) .
  • Taguchi Method : Robustly optimize conditions for industrial scalability .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Question
Methodological Answer:

  • Exothermic Reactions : Implement cooling jackets and controlled addition rates for NaBH₄ to prevent runaway reactions .
  • Purification Complexity : Switch from column chromatography to crystallization or continuous extraction for cost efficiency .
  • Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents and impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
Reactant of Route 2
Reactant of Route 2
ethyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate

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